

spectroscopic data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine NMR IR

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Compound of Interest

Compound Name:	(R)-(+)-1-(4-Methoxyphenyl)ethylamine
Cat. No.:	B152096

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A comprehensive analysis of the spectroscopic data for **(R)-(+)-1-(4-Methoxyphenyl)ethylamine**, a significant chiral intermediate in pharmaceutical and organic synthesis, is presented in this technical guide. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

Spectroscopic Data

The structural elucidation of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** is supported by ^1H NMR, ^{13}C NMR, and IR spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for clarity and comparative purposes.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **(R)-(+)-1-(4-Methoxyphenyl)ethylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.23	d	2H	8.5	Ar-H (ortho to CH(NH ₂)CH ₃)
6.84	d	2H	8.4	Ar-H (meta to CH(NH ₂)CH ₃)
4.02	q	1H	6.5	CH-NH ₂
3.75	s	3H	-	OCH ₃
1.47	s	2H	-	NH ₂
1.33	d	3H	6.5	CH ₃

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Chemical Shift (δ) ppm	Assignment
158.4	Ar-C (para to CH(NH ₂)CH ₃ , attached to OCH ₃)
140.0	Ar-C (ipso to CH(NH ₂)CH ₃)
126.7	Ar-C (ortho to CH(NH ₂)CH ₃)
113.7	Ar-C (meta to CH(NH ₂)CH ₃)
55.1	OCH ₃
50.6	CH-NH ₂
25.8	CH ₃

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for **(R)-(+)-1-(4-Methoxyphenyl)ethylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3369, 3294	-	N-H stretch (primary amine)
2959, 2835	-	C-H stretch (aliphatic)
1610, 1585, 1512	-	C=C stretch (aromatic ring)
1463	-	C-H bend (aliphatic)
1246	-	C-O stretch (aryl ether)
1177	-	C-N stretch
831	-	C-H bend (para-disubstituted aromatic)

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[\[1\]](#)

Experimental Protocols

The following sections describe the general methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR: Standard proton NMR parameters were used.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra were acquired.

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

- A small drop of neat liquid **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

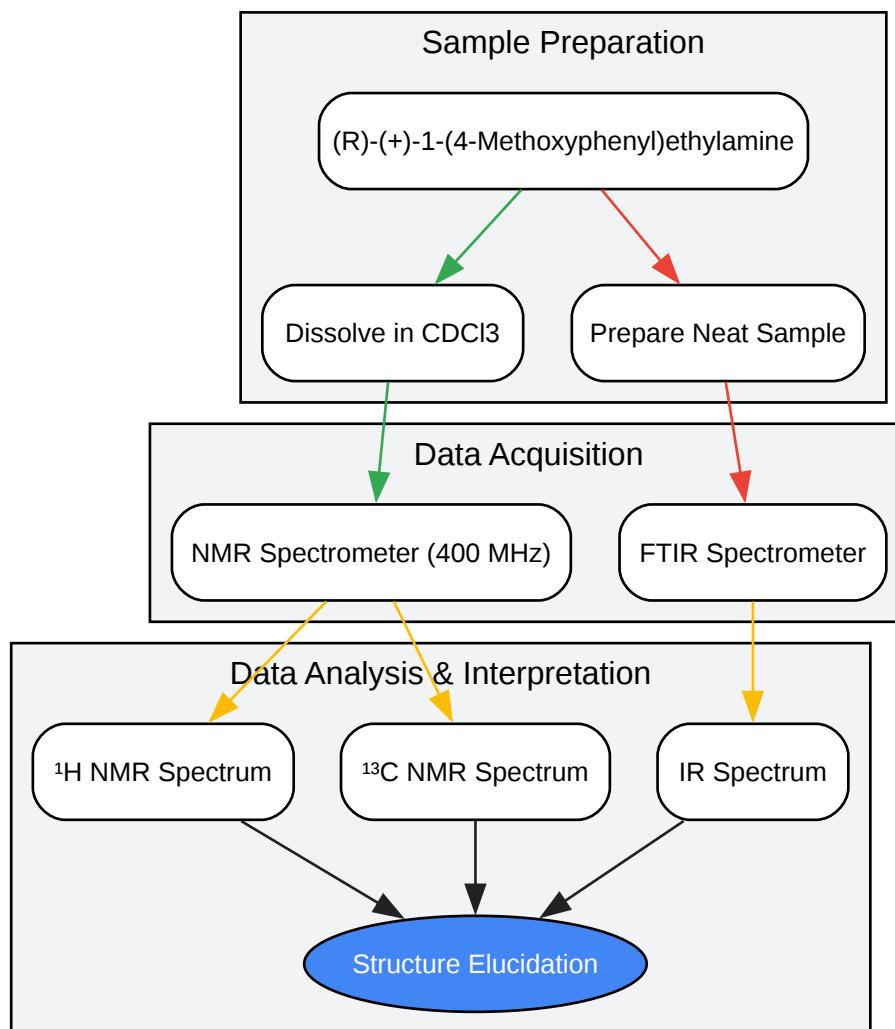
Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Data Collection: The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty plates was recorded and subtracted from the sample spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine and its isomers - Google Patents [patents.google.com]
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